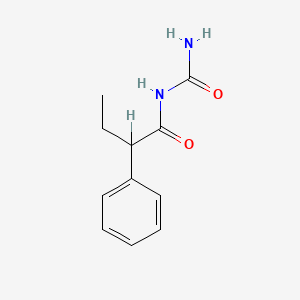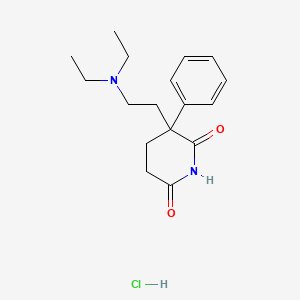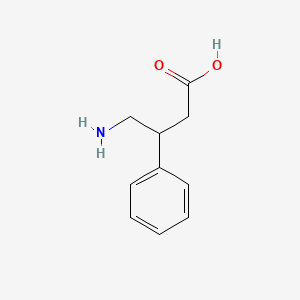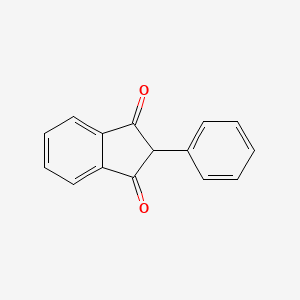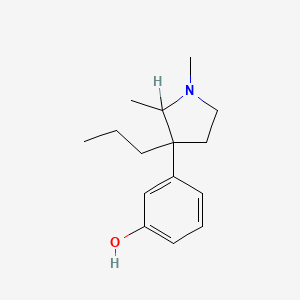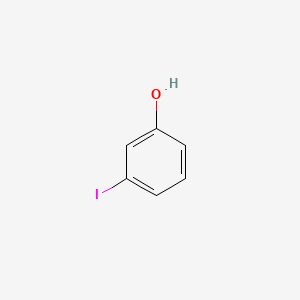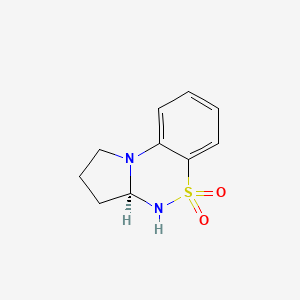
S 18986
説明
S18986 is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that potently enhances (S)-AMPA-mediated noradrenaline release in rat hippocampal and frontal cortex slices. S18986 is orally bioavailable and penetrates the blood-brain barrier in animals. Formulations containing S18986 improve episodic memory in rats. S18986 is used to elucidate the roles of AMPA receptor signaling in cells and in animals.
S18986, also known as S18986-1 and S189861, is a positive allosteric modulator of AMPA receptor. S18986 in the prelimbic cortex enhances acquisition and retention of an odor-reward association. S18986 enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures.
科学的研究の応用
AMPA型グルタミン酸受容体の正のアロステリックモジュレーター
S 18986は、AMPA型グルタミン酸受容体の正のアロステリックモジュレーター です。 これらの受容体は、シナプス可塑性と長期増強(LTP)の誘導に不可欠であり、学習と記憶の基礎となるシナプス機構の1つと考えられています .
認知機能向上剤
This compoundは、新しい認知機能向上剤 として同定されています。 in vitroおよびin vivoの両方で、海馬におけるLTPの誘導および維持、ならびに脳由来神経栄養因子(BDNF)の発現を増加させることが示されています .
認知症の治療
This compoundのようなAMPA受容体の正のアロステリックモジュレーターは、老化やアルツハイマー病などの神経変性疾患に起因する認知症の治療に治療的なアプローチを提供する可能性があります .
記憶力増強剤
This compoundは、若い成体と高齢のげっ歯類で、さまざまな行動モデル(手続き的、空間的、「エピソード的」、作業、および関係的/宣言的記憶)で記憶力増強効果を示しました .
加齢に伴う記憶障害の治療
This compoundは、高齢のマウスの長期/宣言的記憶の柔軟性のテストにおけるパフォーマンスを改善し、短期/作業記憶テストにおける連続するアーム訪問の短期保持に有益な効果を発揮することが示されています .
酸化ストレスの軽減
作用機序
Target of Action
S 18986 is a selective, orally active, brain penetrant positive allosteric modulator of AMPA-type receptors . AMPA-type glutamate receptors are critical for synaptic plasticity and induction of long-term potentiation (LTP), considered as one of the synaptic mechanisms underlying learning and memory .
Mode of Action
This compound, as with other positive AMPA receptor modulators, increases induction and maintenance of LTP in the hippocampus . It also induces the release of noradrenaline and acetylcholine in the rat hippocampus . This interaction with its targets leads to enhanced object-recognition memory .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AMPA receptor pathway . By modulating this pathway, this compound enhances synaptic plasticity and the induction of LTP. It also increases the expression of brain-derived neurotrophic factor (BDNF) both in vitro and in vivo . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
Pharmacokinetics
This compound has been found to penetrate the brain cells or bind to their plasma membranes . It accumulates more in the hippocampus than in the cortex . The half-lives of this compound were similar in plasma and in the brain, at around 1 hour . These properties suggest that this compound has good bioavailability in the brain, particularly in the hippocampus, a crucial brain region involved in memory processing .
Result of Action
The molecular and cellular effects of this compound’s action include increased induction and maintenance of LTP in the hippocampus, increased expression of BDNF, and enhanced release of noradrenaline and acetylcholine . These effects contribute to its cognitive-enhancing properties, which have been demonstrated in various behavioral models in young-adult and aged rodents .
生化学分析
Biochemical Properties
S 18986 interacts with AMPA-type glutamate receptors, acting as a positive allosteric modulator . This interaction enhances the activity of these receptors, which play a crucial role in synaptic plasticity and the induction of long-term potentiation . These processes are considered fundamental mechanisms underlying learning and memory .
Cellular Effects
This compound has been shown to influence cell function by inducing the production of brain-derived neurotrophic factor (BDNF) and mediating the release of noradrenaline and acetylcholine in the hippocampus and frontal cortex of the brain . These effects can enhance cognitive function and provide neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to AMPA-type glutamate receptors, where it acts as a positive allosteric modulator . This binding enhances the activity of these receptors, leading to increased induction and maintenance of long-term potentiation in the hippocampus . This modulation of AMPA receptor activity is thought to underlie the cognitive-enhancing and neuroprotective effects of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown to increase the induction and maintenance of long-term potentiation in the hippocampus
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage. For example, this compound at doses of 0.03 and 0.1 mg/kg reversed memory deficits in aged mice
Transport and Distribution
This compound is known to penetrate brain cells or bind to their plasma membranes . It has been found to accumulate more in the hippocampus than in the cortex , suggesting that it may be selectively transported and distributed within these areas of the brain.
特性
IUPAC Name |
(3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTIJYGEITVWHU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NS(=O)(=O)C3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938656 | |
| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175340-20-2 | |
| Record name | (3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175340-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S18986-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175340202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-18986 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA262432Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








